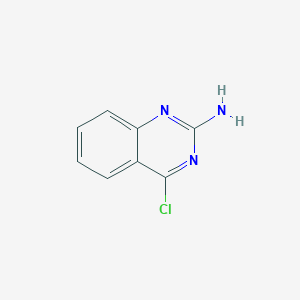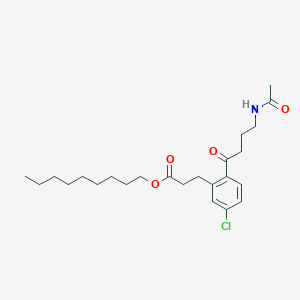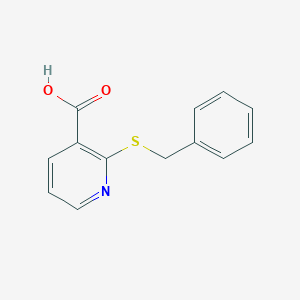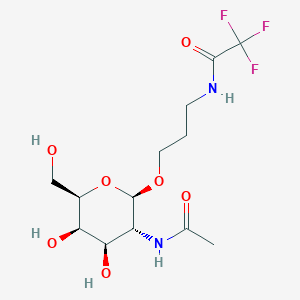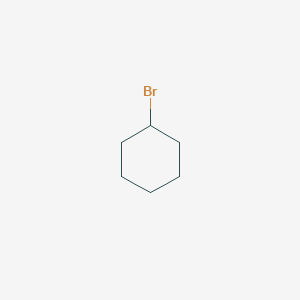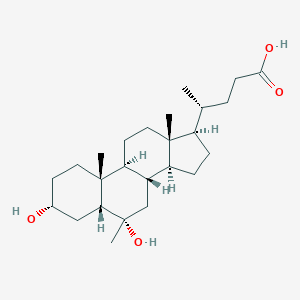
3,6-Dihydroxy-6-methylcholanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dihydroxy-6-methylcholanoic acid, also known as DHMCA, is a natural compound found in various plants, including the leaves of the tea plant Camellia sinensis. DHMCA has been the subject of numerous scientific studies due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 3,6-Dihydroxy-6-methylcholanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. 3,6-Dihydroxy-6-methylcholanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemische Und Physiologische Effekte
3,6-Dihydroxy-6-methylcholanoic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cancer cell growth. 3,6-Dihydroxy-6-methylcholanoic acid has also been shown to improve insulin sensitivity and glucose metabolism, which could make it a potential therapeutic agent for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,6-Dihydroxy-6-methylcholanoic acid in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. 3,6-Dihydroxy-6-methylcholanoic acid is also relatively easy to synthesize and extract from natural sources. However, one of the limitations of using 3,6-Dihydroxy-6-methylcholanoic acid in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3,6-Dihydroxy-6-methylcholanoic acid. One area of research could focus on the development of 3,6-Dihydroxy-6-methylcholanoic acid as a therapeutic agent for cancer and inflammation. Another area of research could focus on the potential use of 3,6-Dihydroxy-6-methylcholanoic acid in the prevention and treatment of diabetes. Additionally, further research could be conducted to better understand the mechanism of action of 3,6-Dihydroxy-6-methylcholanoic acid and to optimize its synthesis and extraction methods.
Synthesemethoden
3,6-Dihydroxy-6-methylcholanoic acid can be synthesized through several methods, including chemical synthesis and extraction from natural sources. One of the most common methods of synthesis is the chemical synthesis, which involves the reaction of 3,6-dihydroxybenzoic acid with acetic anhydride in the presence of a catalyst. Another method of synthesis is the extraction of 3,6-Dihydroxy-6-methylcholanoic acid from natural sources, such as tea leaves, using solvents.
Wissenschaftliche Forschungsanwendungen
3,6-Dihydroxy-6-methylcholanoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. 3,6-Dihydroxy-6-methylcholanoic acid has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.
Eigenschaften
CAS-Nummer |
123202-28-8 |
|---|---|
Produktname |
3,6-Dihydroxy-6-methylcholanoic acid |
Molekularformel |
C25H42O4 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(27)28)18-6-7-19-17-14-25(4,29)21-13-16(26)9-11-24(21,3)20(17)10-12-23(18,19)2/h15-21,26,29H,5-14H2,1-4H3,(H,27,28)/t15-,16-,17+,18-,19+,20+,21-,23-,24-,25+/m1/s1 |
InChI-Schlüssel |
WAUIOEWDALWOPQ-NKJSALJZSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@]([C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |
Andere CAS-Nummern |
123202-28-8 |
Synonyme |
3,6-dihydroxy-6-methylcholanoic acid 6-Me-HDCA 6-methylhyodeoxycholic acid 6-MHDC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



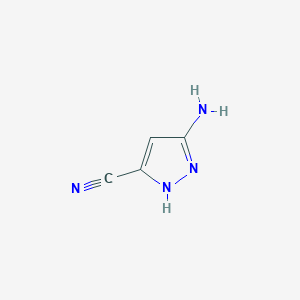
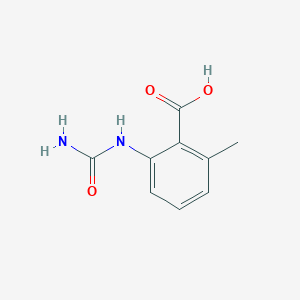

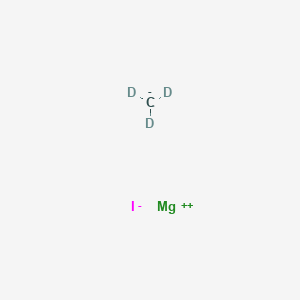
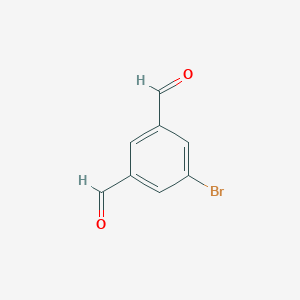
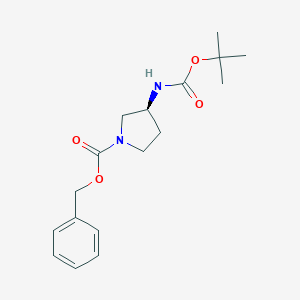
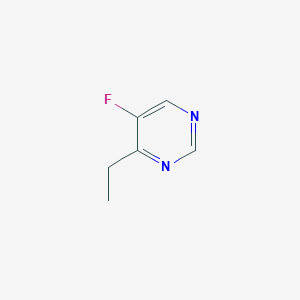
![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)
